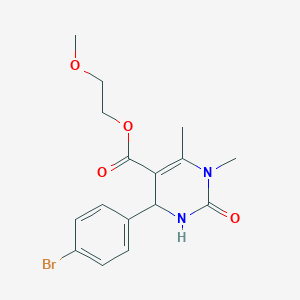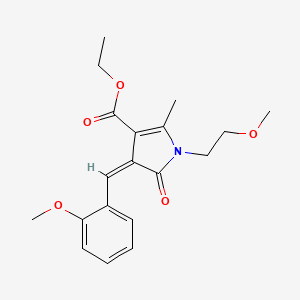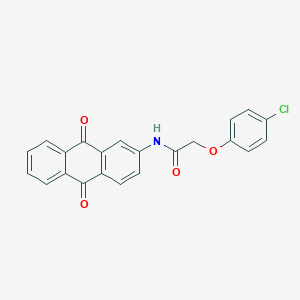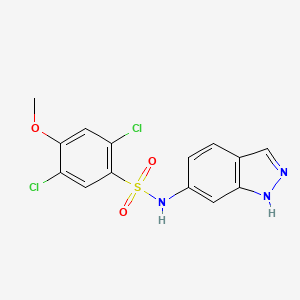![molecular formula C20H22N2O2 B5056351 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. This compound is a quinoline derivative with a benzyl ether group and a dimethylaminoethyl side chain. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Its antibacterial and antifungal activities may be due to its ability to disrupt membrane integrity and inhibit protein synthesis in bacteria and fungi.
Biochemical and Physiological Effects:
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities. In addition, it has been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol in lab experiments is its potential as a fluorescent probe for imaging intracellular zinc ions. This could be useful in studying the role of zinc ions in various biological processes. However, one limitation is that the compound may not be suitable for use in certain experiments due to its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action and potential applications in medicine. Another direction is to explore its potential as a fluorescent probe for imaging other intracellular ions. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as to develop safer and more effective derivatives.
Méthodes De Synthèse
The synthesis of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol can be achieved using different methods. One of the most commonly used methods involves the reaction of 2-methyl-4-quinolone with benzyl chloride in the presence of sodium hydride to form 6-benzyloxy-2-methyl-4-quinolone. This compound is then reacted with N,N-dimethylethylenediamine in the presence of sodium hydride to form 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol.
Applications De Recherche Scientifique
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]-2-methyl-6-phenylmethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-18(12-22(2)3)20(23)17-11-16(9-10-19(17)21-14)24-13-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPXPBMMTXMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-ethylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5056273.png)

![1-(4-ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5056293.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)


![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5056324.png)

![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)

![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)